
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) is an organic compound with the molecular formula C10H11Cl and a molecular weight of 166.647 g/mol . This compound is also known by its IUPAC name, 1-chloro-3-isopropenyl-6-methylbenzene . It is a derivative of benzene, characterized by the presence of a chlorine atom, a methyl group, and an isopropenyl group attached to the benzene ring.
Preparation Methods
The synthesis of Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-methyl-4-(1-methylethenyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) . The reaction conditions usually involve moderate temperatures and controlled addition of chlorine to avoid over-chlorination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Addition Reactions: The isopropenyl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen peroxide (H2O2), and halogens like bromine (Br2) and chlorine (Cl2) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions . The chlorine atom and the isopropenyl group play crucial roles in these interactions, influencing the compound’s reactivity and stability . The pathways involved include the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) can be compared with other similar compounds such as:
1-chloro-4-(1-methylethenyl)benzene: This compound lacks the methyl group present in Benzene, 2-chloro-1-methyl-4-(1-methylethenyl), which affects its reactivity and applications.
1-methyl-4-(1-methylethenyl)benzene: This compound does not have the chlorine atom, making it less reactive in nucleophilic substitution reactions.
The uniqueness of Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
65724-14-3 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
2-chloro-1-methyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6H,1H2,2-3H3 |
InChI Key |
QQZYJTRFIJXTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


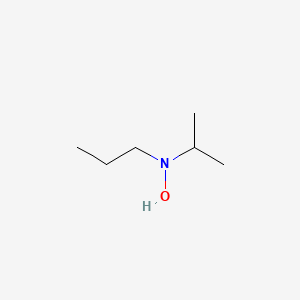
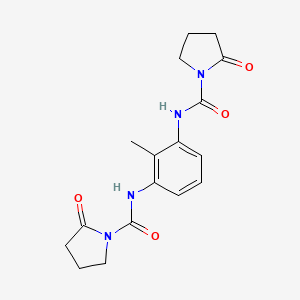
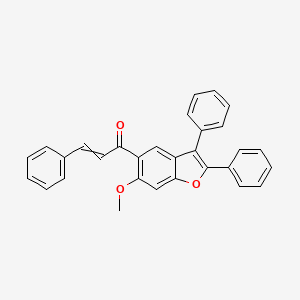
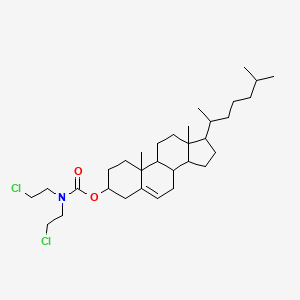
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
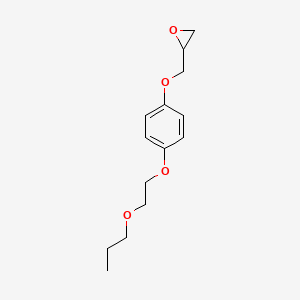
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
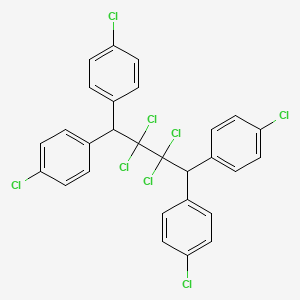
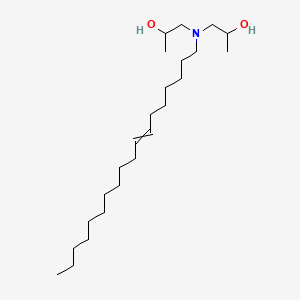
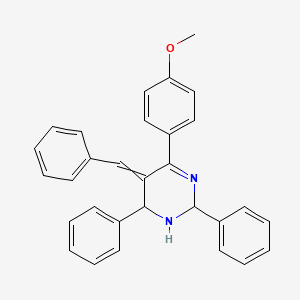
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
